molecular formula C14H18Cl2O3 B1619734 2,4-DB butyl ester CAS No. 6753-24-8

2,4-DB butyl ester

Cat. No. B1619734
CAS RN: 6753-24-8
M. Wt: 305.2 g/mol
InChI Key: IXXKVXJYFVAQBI-UHFFFAOYSA-N
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Description

2,4-DB butyl ester is an organic phenoxy herbicide . It is used to control woody broad-leaf weeds . The herbicidal effect of 2,4-DB butyl ester is produced by mimicking natural plant growth hormones, causing plants to grow too rapidly to survive .


Synthesis Analysis

2,4-D is generally formulated as an amine salt or an ester . The ester formulations are considered more efficacious but more likely to drift off target . When the acid of 2,4-D is reacted with an amine, the salt of 2,4-D is formed . Some ester forms of 2,4-D include butoxyethyl ester (BEE), 2-ethylhexyl ester (2-EHE, previously known as iso-octyl ester), ethyl ester, propylene glycol butyl ether ester, methyl ester, isopropyl ester, and butyl ester .


Molecular Structure Analysis

The molecular formula of 2,4-DB butyl ester is C14H18Cl2O3 . Its average mass is 305.197 Da and its monoisotopic mass is 304.063293 Da .


Chemical Reactions Analysis

2,4-DB butyl ester is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .


Physical And Chemical Properties Analysis

2,4-DB butyl ester is highly soluble in water and most organic solvents . It is relatively volatile but it may leach to groundwater under certain conditions .

Scientific Research Applications

Impact on Soil Microbial Communities

2,4-Dichlorophenoxyacetic acid butyl ester (2,4-D butyl ester) has significant effects on soil microbial communities. Zhang et al. (2010) found that its application in cultivation fields affects the population and structure of soil microbes. Particularly at higher concentrations, it influences culturable bacteria, actinomycetes, and fungi, indicating a substantial impact on microbial dynamics in agricultural soils (Zhang et al., 2010).

Analytical Detection in Soil

Rosales-Conrado et al. (2002) developed a method for detecting chlorophenoxy acid herbicides and their esters, including 2,4-D butyl ester, in soil. This method is crucial for monitoring environmental exposure and assessing the efficacy of herbicide use (Rosales-Conrado et al., 2002).

Environmental Degradation Mechanism

Sun & Zhang (2016) conducted a theoretical study on the degradation mechanism of 2,4-D butyl ester initiated by OH radicals. They identified the major degradation channels and provided insights into the environmental fate of this compound (Sun & Zhang, 2016).

Metabolic Fate in Organisms

Schulze et al. (1985) explored the metabolic fate of 2,4-D butyl ester in rats, finding that it is rapidly hydrolyzed to form 2,4-D acid and excreted predominantly in urine. This study contributes to understanding the biotransformation and potential impacts of this herbicide in mammals (Schulze et al., 1985).

Herbicide Control Efficacy

Xiaoyan et al. (2009) demonstrated the efficacy of 2,4-D butyl ester as an herbicide for controlling Pedicularis verticilata in grasslands. Their research showed an improvement in grassland quality post-application, highlighting its utility in weed control (Xiaoyan et al., 2009).

Catalytic Synthesis

Yu-wen (2011) focused on the catalytic synthesis of 2,4-D butyl ester using molecular iodine, providing a method with advantages in terms of operation simplicity, reaction conditions, and high purity yield. This is significant for the industrial production of the herbicide (Yu-wen, 2011).

Future Directions

2,4-D is a post-emergence systemic herbicide used widely for selective control of broadleaf weeds in a variety of sectors . It is found in many commonly used products . In its pure form, 2,4-D acid is a dry crystalline solid and must be formulated to readily disperse and form a suitable mixture with water . To accomplish this, 2,4-D is produced in several forms, including acids, salts, amines, and esters . The future of 2,4-DB butyl ester lies in its continued use in agriculture and other sectors for weed control, with ongoing research into its properties and effects .

properties

IUPAC Name

butyl 4-(2,4-dichlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2O3/c1-2-3-8-19-14(17)5-4-9-18-13-7-6-11(15)10-12(13)16/h6-7,10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXKVXJYFVAQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041355
Record name 2,4-DB-butyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-DB butyl ester

CAS RN

6753-24-8
Record name 2,4-DB butyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-DB-butyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DB-butyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 4-(2,4-dichlorophenoxy)butyrate
Source European Chemicals Agency (ECHA)
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Record name 2,4-DB BUTYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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